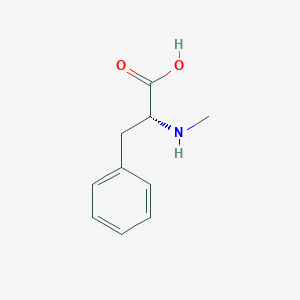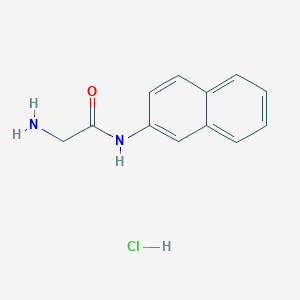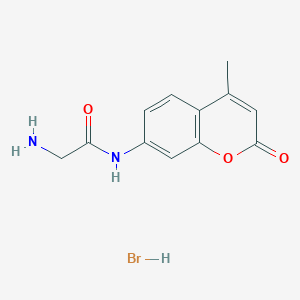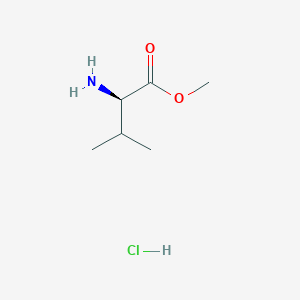
N-metil-D-fenilalanina
Descripción general
Descripción
“N-methyl-d-phenylalanine” is a derivative of the amino acid phenylalanine . It is also known as α-Methyl-D-phenylalanine . The empirical formula is C10H13NO2 and it has a molecular weight of 179.22 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “N-methyl-d-phenylalanine” involves chemical resolution methods . An improved method for chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent has been described .
Molecular Structure Analysis
The molecular structure of “N-methyl-d-phenylalanine” can be represented by the SMILES string CNC(Cc1ccccc1)C(O)=O . This indicates that the molecule contains a methyl group (CH3, represented by ‘C’) attached to a nitrogen atom (N), which is in turn attached to a phenylalanine molecule .
Physical and Chemical Properties Analysis
“N-methyl-d-phenylalanine” is a powder with an assay of ≥98.0% (HPLC) . It is used in solution phase peptide synthesis . The compound is stored at a temperature of -20°C .
Aplicaciones Científicas De Investigación
Síntesis de fármacos antidiabéticos
La N-metil-D-fenilalanina se ha utilizado ampliamente en la síntesis de fármacos antidiabéticos . Es un derivado importante de la D-fenilalanina, que es un componente clave en muchos productos farmacéuticos.
Producción de fármacos antitumorales
Este compuesto también juega un papel importante en la producción de fármacos antitumorales . Su estructura química única le permite ser utilizada en el desarrollo de fármacos que pueden dirigirse e inhibir el crecimiento de las células cancerosas.
Desarrollo de fármacos anti-VIH
La this compound se utiliza en la síntesis de fármacos anti-VIH . Estos fármacos están diseñados para inhibir la replicación del virus VIH, ralentizando la progresión de la enfermedad.
Creación de pesticidas
El compuesto se utiliza en la creación de pesticidas . Sus propiedades químicas lo hacen eficaz en el control de plagas, contribuyendo a la protección de cultivos y plantas.
Producción de edulcorantes sin calorías
La this compound se utiliza en la producción de algunos edulcorantes sin calorías . Estos edulcorantes proporcionan un sabor similar al azúcar sin las calorías asociadas, lo que los convierte en una opción popular para las personas que buscan reducir su consumo de azúcar.
Agente de resolución química
Se describe un método mejorado para la resolución química del éster metílico de DL-fenilalanina usando N-acetil-D-fenilglicina como agente de resolución . Este nuevo agente de resolución está fácilmente disponible, es no tóxico y se recupera fácilmente de la sal diastereomérica insoluble.
Modificación de aminoácidos
Se ha desarrollado un método novedoso y eficiente para la modificación de aminoácidos utilizando un sistema de carbonato de dimetilo (DMC) y ácido . La N-metilación, la N,O-dimetilacion y la N-formilación de varios aminoácidos se han logrado con éxito utilizando este sencillo método asistido por ácido .
Fabricación de hidrogeles mecánicamente robustos
El compuesto muestra potencial en la fabricación de hidrogeles mecánicamente robustos . Esta estrategia rápida, controlable y universal tiene un gran potencial para diversas aplicaciones prácticas, como sensores electrónicos flexibles y pieles artificiales que bloquean los rayos ultravioleta (UV)<a aria-label="3: The compound shows potential in the fabrication of mechanically robust hydrogels3" data-citationid="4b4e32ec-a46c
Safety and Hazards
Direcciones Futuras
The use of non-proteinogenic amino acids (NPAAs) like “N-methyl-d-phenylalanine” in the development of peptide-based therapeutics is a promising future direction . NPAAs provide a toolbox of physiochemical properties that expand from natural amino acids (NAAs), and can fundamentally change the drug-like properties of peptidic medicines .
Mecanismo De Acción
Target of Action
N-methyl-d-phenylalanine, also known as ®-2-(Methylamino)-3-phenylpropanoic acid, primarily targets the N-Methyl-D-aspartate receptor (NMDAR) . NMDAR is a glutamate receptor and predominantly a Ca2+ ion channel found in neurons . It plays a crucial role in controlling synaptic plasticity and mediating learning and memory functions .
Mode of Action
N-methyl-d-phenylalanine acts as a partial agonist at the active or glutamate recognition site of the NMDAR . Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .
Biochemical Pathways
Phenylalanine, from which N-methyl-d-phenylalanine is derived, is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . This process involves the conversion of phenylalanine to tyrosine, catalyzed by phenylalanine hydroxylase . The metabolic pathway of N-methyl-d-phenylalanine is expected to follow a similar route, with modifications due to the presence of the methyl group.
Pharmacokinetics
It is known that most nmda receptor antagonists, which n-methyl-d-phenylalanine may be classified as, are metabolized in the liver . Frequent administration of most NMDA receptor antagonists can lead to tolerance, whereby the liver will more quickly eliminate NMDA receptor antagonists from the bloodstream .
Result of Action
Activation of NMDA receptors results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . The current flow through the ion channel is voltage-dependent . A voltage-dependent flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell is made possible by the depolarization of the cell, which displaces and repels the Mg2+ and Zn2+ ions from the pore . Ca2+ flux through NMDA receptors in particular is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory, due to proteins which bind to and are activated by Ca2+ ions .
Propiedades
IUPAC Name |
(2R)-2-(methylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIFESDRCALIIM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56564-52-4 | |
| Record name | N-Methylphenylalanine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056564524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYLPHENYLALANINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O2G4R6S29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the incorporation of N-methyl-D-phenylalanine in teixobactin significant?
A1: The presence of N-methyl-D-phenylalanine, along with other D-amino acids like D-allo-isoleucine and D-glutamine, is significant for several reasons.
- Resistance Prevention: While the exact mechanism remains unclear, the unusual amino acid composition of teixobactin, including N-methyl-D-phenylalanine, is thought to contribute to its ability to thwart the development of bacterial resistance. [] This is likely because teixobactin targets the precursor molecule lipid II involved in bacterial cell wall synthesis, rather than enzymes commonly targeted by other antibiotics. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















